molecular formula C9H17FN2O2 B1371688 (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1431720-86-3

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B1371688
CAS No.: 1431720-86-3
M. Wt: 204.24 g/mol
InChI Key: DXQXHFOCKKIWJL-RQJHMYQMSA-N
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Description

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an amino group and a fluorine atom on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and a fluorinating agent.

    Fluorination: The fluorination step involves the introduction of a fluorine atom at the 4-position of the pyrrolidine ring. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the nitrogen or other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives with modified functional groups.

    Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a building block in the synthesis of bioactive molecules. Its unique structure allows for modifications that enhance pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives synthesized from (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate. For example, research demonstrated that modifications to the pyrrolidine framework could yield compounds effective against viral infections, including those caused by influenza and coronaviruses.

Case Study: Synthesis of Antiviral Agents

A study published in Journal of Medicinal Chemistry reported the synthesis of a series of pyrrolidine derivatives based on this compound. These derivatives exhibited potent antiviral activity, with some showing IC50 values in the nanomolar range against specific viral strains .

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Chiral Synthesis

The chiral nature of this compound allows it to be used in asymmetric synthesis. Researchers have utilized this compound to develop chiral catalysts that facilitate enantioselective reactions.

Data Table: Synthetic Applications

Reaction TypeDescriptionReference
Asymmetric SynthesisUsed as a chiral building blockTetrahedron Letters
Coupling ReactionsForms amide bonds with carboxylic acidsOrganic Letters
Functional Group Mod.Fluorine substitution enhances biological activityChemical Communications

Biological Studies

The biological implications of this compound extend into pharmacology and toxicology.

Pharmacodynamics and Pharmacokinetics

Studies have shown that this compound exhibits favorable pharmacokinetic profiles, making it suitable for drug development. Its absorption, distribution, metabolism, and excretion (ADME) properties are being evaluated to understand its therapeutic potential better.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated low acute toxicity levels and minimal adverse effects in animal models, suggesting its viability for further development as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A closely related compound with similar structural features.

    tert-butyl 3-amino-4-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-butyl 3-amino-4-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is unique due to the specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, lipophilicity, and binding interactions, making this compound particularly valuable in drug design and development.

Biological Activity

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a fluorinated derivative of pyrrolidine that has garnered attention in pharmaceutical research due to its potential biological activities. With a molecular formula of C9_9H17_{17}FN2_2O2_2 and a molecular weight of 204.24 g/mol, this compound features an amino group and a fluorine atom, which may enhance its pharmacological properties.

Overview

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Utilizes tert-butyl 3-aminopyrrolidine-1-carboxylate and a fluorinating agent.
  • Fluorination : The introduction of the fluorine atom at the 4-position is achieved using reagents like diethylaminosulfur trifluoride (DAST).
  • Purification : The product is purified through techniques such as column chromatography to achieve high purity levels .

Chemical Reactions

The compound can undergo various reactions, including:

  • Substitution Reactions : Leading to different substituted pyrrolidines.
  • Oxidation and Reduction : Modifying functional groups.
  • Hydrolysis : Yielding carboxylic acids under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atom enhances binding affinity to receptors or enzymes, which may modulate their activity effectively.

Pharmacological Applications

The compound has shown potential in various pharmacological applications:

  • CNS Targeting : It serves as an intermediate in synthesizing compounds aimed at central nervous system disorders.
  • Organic Synthesis : Acts as a building block for more complex molecules in medicinal chemistry.
  • Catalysis : Its unique structure allows it to function as a ligand in catalytic reactions, improving efficiency and selectivity .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against certain enzyme systems. In vitro assays have indicated its potential as an inhibitor for specific targets involved in metabolic pathways related to neurological functions.

Toxicological Data

Toxicity assessments reveal that the compound is harmful if swallowed (H302) and may cause skin irritation (H315) . These safety considerations are crucial for its development into therapeutic agents.

Data Summary Table

PropertyValue
Molecular FormulaC9_9H17_{17}FN2_2O2_2
Molecular Weight204.24 g/mol
CAS Number1174020-30-4
Boiling PointNot available
ToxicityH302 (harmful if swallowed), H315 (causes skin irritation)
Synthetic RouteFluorination using DAST

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163513
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-30-4
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE
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